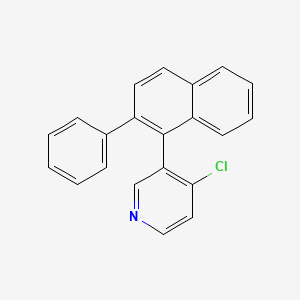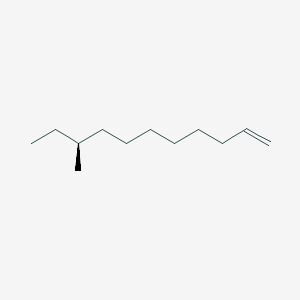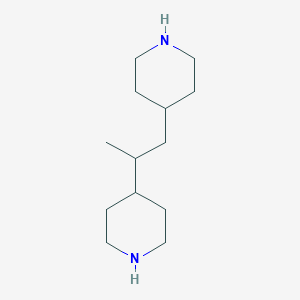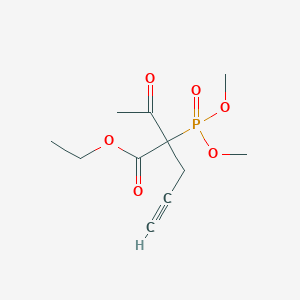
Undec-1-EN-9-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undec-1-EN-9-yne is a chemical compound with the molecular formula C11H18. It is a terminal acetylenic compound, meaning it contains a triple bond at the terminal position of the carbon chain. This compound is of interest due to its unique structure, which includes both an alkene and an alkyne functional group.
準備方法
Synthetic Routes and Reaction Conditions
Undec-1-EN-9-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-9-decene with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Undec-1-EN-9-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne or alkene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated alkenes or alkynes.
科学的研究の応用
Undec-1-EN-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Undec-1-EN-9-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The alkene group can undergo polymerization or addition reactions, leading to the formation of larger molecules. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states.
類似化合物との比較
Similar Compounds
1-Undecyne: Similar in structure but lacks the alkene group.
Undec-1-EN-9-yne: Contains both alkene and alkyne groups, making it more versatile in reactions.
Hexadec-11-enal: Contains an alkene group but differs in chain length and functional groups.
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
646057-36-5 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
undec-1-en-9-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,5,7-11H2,2H3 |
InChIキー |
DDAFEBCBGKPJOU-UHFFFAOYSA-N |
正規SMILES |
CC#CCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)


![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)



![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)



![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
